Su-2 Complex
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Overview
Description
The “Su-2 Complex” is a term often associated with the group of unitary 2x2 complex matrices with determinant 1, known as the Special Unitary Group of degree 2. This group is fundamental in the study of quantum mechanics and theoretical physics, particularly in the context of spin systems and angular momentum.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the “Su-2 Complex” involves the construction of unitary matrices that satisfy the condition of having a determinant equal to 1. These matrices can be represented as: [ U(z, w) = \begin{pmatrix} z & w \ -w^* & z^* \end{pmatrix} ] where ( z ) and ( w ) are complex numbers such that ( |z|^2 + |w|^2 = 1 ).
Industrial Production Methods
In an industrial context, the “this compound” is not synthesized in the traditional chemical sense but is rather constructed mathematically for use in various applications, including quantum computing and advanced materials science.
Chemical Reactions Analysis
Types of Reactions
The “Su-2 Complex” primarily undergoes mathematical transformations rather than chemical reactions. These transformations include:
Rotation: Representing rotations in three-dimensional space.
Reflection: Representing reflections across planes.
Common Reagents and Conditions
The transformations of the “this compound” are governed by mathematical operations rather than chemical reagents. These operations are typically performed under conditions that preserve the unitary nature of the matrices.
Major Products Formed
The major “products” of these transformations are new unitary matrices that represent different states or configurations of the system being studied.
Scientific Research Applications
The “Su-2 Complex” has a wide range of applications in scientific research:
Quantum Mechanics: Used to describe the spin of particles and the behavior of quantum systems.
Theoretical Physics: Fundamental in the study of symmetries and conservation laws.
Quantum Computing: Essential for the development of quantum algorithms and error correction codes.
Materials Science: Applied in the study of crystalline structures and phase transitions.
Mechanism of Action
The “Su-2 Complex” exerts its effects through its representation of rotations and other transformations in quantum systems. The molecular targets and pathways involved include:
Spin Systems: The “this compound” describes the spin states of particles.
Angular Momentum: It represents the angular momentum operators in quantum mechanics.
Comparison with Similar Compounds
Similar Compounds
Special Orthogonal Group (SO(3)): Represents rotations in three-dimensional space but does not include complex numbers.
Special Linear Group (SL(2, C)): A generalization that includes complex numbers but is not restricted to unitary matrices.
Uniqueness
The “Su-2 Complex” is unique in its ability to represent both rotations and reflections in a way that preserves the unitary nature of the matrices. This makes it particularly valuable in the study of quantum systems where these properties are essential.
Properties
CAS No. |
66065-96-1 |
---|---|
Molecular Formula |
C19H38N4O8 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[4-amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C19H38N4O8/c1-19(27)7-28-18(13(26)16(19)23-2)31-15-11(24)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,23-27H,3-7,20-22H2,1-2H3 |
InChI Key |
HWDOCDZRMDHDSC-UHFFFAOYSA-N |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)O)O |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)O)O |
Synonyms |
antibiotic Su-1 antibiotic Su-2 antibiotic Su-3 Su-1 antibiotic Su-2 antibiotic Su-2 complex Su-3 antibiotic |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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